

A Technical Guide to EX229 (Compound 991): A Potent Allosteric AMPK Activator

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **EX229**, also known as compound 991. It details the molecular structure, mechanism of action, key quantitative data, and relevant experimental protocols for this potent, allosteric AMP-activated protein kinase (AMPK) activator.

Core Molecular Structure and Chemical Properties

EX229 is a benzimidazole derivative with potential applications in treating metabolic disorders like Type 2 diabetes due to its ability to activate AMPK, a central regulator of cellular energy homeostasis.[1] Its formal chemical name is 5-[[6-chloro-5-(1-methyl-1H-indol-5-yl)-1H-benzimidazol-2-yl]oxy]-2-methyl-benzoic acid.

The fundamental properties of **EX229** are summarized below.



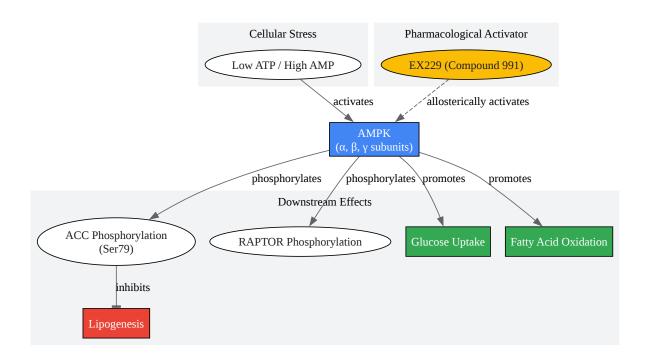
Property	Value	Source
CAS Number	1219739-36-2	[2][3]
Molecular Formula	C24H18CIN3O3	[1][2]
Molecular Weight	431.87 g/mol	[1]
IUPAC Name	5-{[6-chloro-5-(1-methylindol-5-yl)-1H-benzimidazol-2-yl]oxy}-2-methyl-benzoic acid	[4]
SMILES Code	O=C(O)C1=CC(OC2=NC3=CC (C4=CC5=C(N(C)C=C5)C=C4) =C(Cl)C=C3N2)=CC=C1C	[4]
InChI Key	FHWSAZXFPUMKFL- UHFFFAOYSA-N	[2][4]
Appearance	White to Off-White Solid	[5]

Mechanism of Action: Allosteric Activation of AMPK

EX229 functions as a potent, allosteric activator of AMP-activated protein kinase (AMPK).[3][6] AMPK is a critical enzyme in regulating cellular energy balance; it is activated in response to low ATP levels and works to inhibit anabolic (energy-consuming) pathways while promoting catabolic (energy-producing) pathways.[7]

EX229 binds to a specific allosteric site on the AMPK complex, formed between the kinase domain of the α -subunit and the carbohydrate-binding module of the β -subunit.[8] This binding enhances the activity of AMPK, leading to the phosphorylation of downstream targets and subsequent metabolic changes, such as increased glucose uptake and fatty acid oxidation.[6]





Click to download full resolution via product page

Fig 1. Simplified signaling pathway of EX229 as an allosteric AMPK activator.

Quantitative Data

EX229's potency has been characterized by its binding affinity to different AMPK isoform complexes. Its effects on downstream cellular processes have also been quantified.

Table 3.1: Binding Affinity of EX229 to AMPK Isoforms



AMPK Isoform Complex	Dissociation Constant (Kd)	Method	Source
α1β1γ1	0.06 μΜ	Biolayer Interferometry	[3][6]
α2β1γ1	0.06 μΜ	Biolayer Interferometry	[3][6]
α1β2γ1	0.51 μΜ	Biolayer Interferometry	[3][6]

Table 3.2: In Vitro Activity in Hepatocytes

Treatment	Concentration	Observed Effect	Source
EX229 (alone)	0.03 μΜ	Saturation of ACC phosphorylation	[3][10]
EX229 (alone)	0.3 μΜ	Slight increase in AMPK and RAPTOR phosphorylation	[3][10]
EX229	0.01 μΜ	34% inhibition of lipogenesis	[3][10]
EX229	0.1 μΜ	63% inhibition of lipogenesis	[3][10]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following protocols are based on information from supplier datasheets and published research.

4.1 Preparation of Stock Solutions

• Objective: To create a concentrated stock solution for further dilution in experimental media or formulation buffers.

Foundational & Exploratory



- Protocol:
 - Prepare fresh, anhydrous DMSO.
 - Weigh the desired amount of EX229 solid powder.
 - Add the appropriate volume of DMSO to achieve a concentration of 12-30 mg/mL.[2][9]
 [10]
 - To aid dissolution, sonication and gentle heating may be applied.[10]
 - Store stock solutions at -80°C for up to one year.[10]

4.2 In Vitro Hepatocyte Treatment

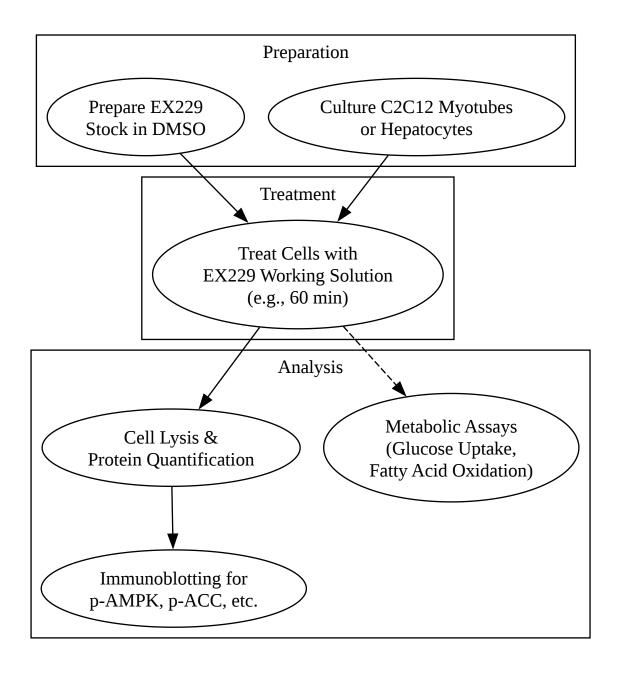
- Objective: To assess the effect of EX229 on AMPK pathway activation in primary hepatocytes.
- Protocol:
 - Isolate primary hepatocytes from male C57BL/6NTac mice and culture overnight.
 - Prepare a working solution of EX229 in the culture medium by diluting the DMSO stock solution. Ensure the final DMSO concentration is consistent across all conditions and nontoxic to the cells.
 - \circ For co-incubation studies, prepare media containing **EX229** at the desired final concentrations (e.g., 0.01 μ M to 10 μ M) with or without other compounds like AICAR (e.g., 0.1 mM).[8]
 - Treat hepatocytes for a specified duration (e.g., 60 minutes).[8]
 - Following treatment, lyse the cells and collect lysates for subsequent analysis (e.g., Immunoblotting).
 - Perform immunoblot analysis using antibodies against total and phosphorylated forms of AMPK, ACC, and RAPTOR to assess pathway activation.[8]



4.3 In Vivo Formulation

- Objective: To prepare a biocompatible formulation of EX229 for administration in animal models.
- Protocol (Example 1 Suspension):
 - Prepare a stock solution of EX229 in DMSO (e.g., 13.0 mg/mL).[3]
 - \circ In a sterile tube, add 400 μL of PEG300 to 100 μL of the DMSO stock solution and mix until clear.[3]
 - Add 50 μL of Tween-80 to the mixture and mix thoroughly.[3]
 - \circ Add 450 μ L of saline to bring the final volume to 1 mL. The final solvent ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]
 - The resulting solution should be clear and used immediately for administration.[9] This
 protocol yields a solution of at least 1.3 mg/mL.[3]





Click to download full resolution via product page

Fig 2. General experimental workflow for in vitro analysis of EX229 activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. ex229 (compound 991) | 1219739-36-2 [chemicalbook.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. AMPK Activator 991 | CymitQuimica [cymitquimica.com]
- 6. EX-229 | AMPK activator/Agonist | CAS 1219739-36-2 | Buy EX229 from Supplier InvivoChem [invivochem.com]
- 7. EX-229 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 8. Benzimidazole derivative small-molecule 991 enhances AMPK activity and glucose uptake induced by AICAR or contraction in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. EX229 | AMPK | TargetMol [targetmol.com]
- To cite this document: BenchChem. [A Technical Guide to EX229 (Compound 991): A Potent Allosteric AMPK Activator]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619660#molecular-structure-of-ex229-compound-991]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com